molecular formula C15H8Br2O3 B295966 1,3-Bis(4-bromophenyl)-1,2,3-propanetrione

1,3-Bis(4-bromophenyl)-1,2,3-propanetrione

Cat. No. B295966
M. Wt: 396.03 g/mol
InChI Key: YRWRYDUHVFXAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(4-bromophenyl)-1,2,3-propanetrione is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as dibromoacetylacetone or DBAA and has the chemical formula of C12H8Br2O2. DBAA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)-1,2,3-propanetrione is not fully understood. However, it is believed that DBAA can form stable metal complexes with metal ions. These metal complexes can then interact with biological molecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
1,3-Bis(4-bromophenyl)-1,2,3-propanetrione has been shown to have various biochemical and physiological effects. For example, DBAA has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. DBAA has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-Bis(4-bromophenyl)-1,2,3-propanetrione in lab experiments is its ability to form stable metal complexes with metal ions. This property makes DBAA a useful ligand in various applications such as catalysis, electrochemistry, and bioinorganic chemistry. However, one of the limitations of using DBAA is its toxicity. DBAA has been shown to be toxic to some cell lines and can cause DNA damage.

Future Directions

For the use of DBAA in scientific research include the development of new metal complexes, the study of its toxicity, and the use of DBAA in the development of new materials.

Synthesis Methods

There are several methods to synthesize 1,3-Bis(4-bromophenyl)-1,2,3-propanetrione. One of the most common methods is the reaction of acetylacetone with bromine in the presence of a catalyst such as potassium carbonate. The reaction produces DBAA as a yellow crystalline solid. Another method involves the reaction of 4-bromobenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. This method also produces DBAA as a yellow crystalline solid.

Scientific Research Applications

1,3-Bis(4-bromophenyl)-1,2,3-propanetrione has been widely used in scientific research for its unique properties. One of the most common applications of DBAA is in the synthesis of metal complexes. DBAA can act as a bidentate ligand that can coordinate with metal ions such as copper, nickel, and cobalt. The resulting metal complexes have been used in various applications such as catalysis, electrochemistry, and bioinorganic chemistry.

properties

Molecular Formula

C15H8Br2O3

Molecular Weight

396.03 g/mol

IUPAC Name

1,3-bis(4-bromophenyl)propane-1,2,3-trione

InChI

InChI=1S/C15H8Br2O3/c16-11-5-1-9(2-6-11)13(18)15(20)14(19)10-3-7-12(17)8-4-10/h1-8H

InChI Key

YRWRYDUHVFXAHA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(=O)C(=O)C2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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